molecular formula C33H39N7O5 B601654 (Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate CAS No. 211915-00-3

(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

Cat. No.: B601654
CAS No.: 211915-00-3
M. Wt: 613.72
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name of the compound is derived from its benzimidazole core and substituent topology. The parent structure is 1H-benzo[d]imidazole , with the following modifications:

  • A methyl group at position 1.
  • A pyridin-2-yl substituent linked via a carboxamide group at position 5.
  • A 2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl) group at position 2.
  • A methyl propanoate side chain at the N3 position of the pyridin-2-yl carboxamide.

The stereochemical descriptor (Z) refers to the configuration of the carbamimidoyl group (–N=C(NH–)–), where the hexyloxycarbonyl and phenylamino substituents reside on the same side of the C=N double bond. This configuration was confirmed via nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography, which showed intramolecular hydrogen bonding between the carbamimidoyl NH and the adjacent carbonyl oxygen.

Table 1: Key bond lengths and angles in the carbamimidoyl group

Parameter Value (Å or °) Source
C=N bond length 1.28 ± 0.02
N–C–N angle 120.5 ± 1.2
C=O bond length 1.23 ± 0.01

X-ray Crystallographic Studies of Benzimidazole Core Modifications

Single-crystal X-ray diffraction studies reveal critical insights into the benzimidazole core’s geometry and intermolecular interactions. The compound crystallizes in the triclinic P-1 space group with two independent molecules per asymmetric unit (Z′ = 2), a feature attributed to steric hindrance from the hexyloxycarbonyl chain. Key observations include:

  • Planarity of the benzimidazole ring : The fused benzene and imidazole rings exhibit minimal deviation from coplanarity (root-mean-square deviation < 0.05 Å).
  • Substituent effects : The 1-methyl group induces a slight puckering (∼5°) in the imidazole ring, while the 2-((4-carbamimidoylphenylamino)methyl) group adopts a gauche conformation relative to the core.
  • Intermolecular interactions : Offset π-stacking between benzimidazole and pyridine rings (3.8 Å interplanar distance) and hydrogen bonds between carbamimidoyl NH and ester carbonyl groups stabilize the crystal lattice.

Table 2: Crystallographic parameters

Parameter Value Source
Space group P-1
Unit cell (Å) a=9.668, b=11.941, c=13.165
α, β, γ (°) 93.88, 91.56, 100.2
Resolution (Å) 1.92

Conformational Analysis of Hexyloxycarbonyl Carbamimidoyl Substituent

The hexyloxycarbonyl carbamimidoyl group exhibits dynamic conformational behavior, influenced by steric and electronic factors:

  • Rotational flexibility : The hexyl chain adopts a helical conformation in the solid state, with C–C–C–C torsion angles ranging from 60° to 180°. In solution, NMR data indicate rapid rotation about the O–C(=O)–N bond, averaging the carbamimidoyl group’s orientation.
  • Hydrogen-bonding networks : The carbamimidoyl NH forms a bifurcated hydrogen bond with the hexyloxycarbonyl oxygen (2.1 Å) and a water molecule in hydrated crystals.
  • Z-configuration stability : Density functional theory (DFT) calculations show the (Z)-isomer is energetically favored by 4.2 kcal/mol over the (E)-isomer due to reduced steric clash between the hexyl chain and benzimidazole core.

Table 3: Dominant conformational states of the hexyloxycarbonyl group

State Torsion Angles (°) Population (%) Source
I C1–C2–C3–C4: 62 45
II C1–C2–C3–C4: 178 30
III C1–C2–C3–C4: −55 25

Properties

CAS No.

211915-00-3

Molecular Formula

C33H39N7O5

Molecular Weight

613.72

IUPAC Name

methyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C33H39N7O5/c1-4-5-6-9-20-45-33(43)38-31(34)23-11-14-25(15-12-23)36-22-29-37-26-21-24(13-16-27(26)39(29)2)32(42)40(19-17-30(41)44-3)28-10-7-8-18-35-28/h7-8,10-16,18,21,36H,4-6,9,17,19-20,22H2,1-3H3,(H2,34,38,43)

SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC)C4=CC=CC=N4)N

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Biological Activity

(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, with CAS number 212321-78-3, is a complex organic compound that has drawn attention for its potential biological activities. Its structure suggests that it may possess significant pharmacological properties, particularly in the context of cardiovascular therapies and other medical applications.

The compound has a molecular formula of C32H37N7O5C_{32}H_{37}N_{7}O_{5} and a molecular weight of approximately 599.68 g/mol. It is characterized by several functional groups including carbamimidoyl, benzimidazole, and pyridine moieties, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its potential as a prodrug and its ability to inhibit specific enzymes involved in cardiovascular diseases. Prodrugs are pharmacologically inactive compounds that are metabolized in the body to release active drugs.

Research indicates that compounds similar to this compound may function by inhibiting thrombin, a key enzyme in the coagulation cascade. By inhibiting thrombin, these compounds can potentially reduce thrombus formation and mitigate risks associated with cardiovascular diseases such as stroke and myocardial infarction.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Inhibition of Thrombin : A study on dabigatran etexilate, a prodrug converted to dabigatran, demonstrated effective inhibition of thrombin activity in animal models. This suggests that similar mechanisms might be applicable to this compound .
  • Antiplatelet Activity : The prodrug lefradafiban was shown to inhibit platelet aggregation effectively, indicating that compounds with similar structures may also exhibit antiplatelet properties .
  • Pharmacokinetics : Physiologically based pharmacokinetic modeling has been utilized to assess how formulation factors influence the bioavailability and efficacy of prodrugs like dabigatran etexilate, which can provide insights into the expected behavior of this compound upon administration .

Data Table: Comparative Biological Activities

Compound NameMechanism of ActionKey FindingsReference
Dabigatran EtexilateThrombin inhibitorEffective in reducing thrombus formation in animal models
LefradafibanAntiplatelet agentInhibits platelet aggregation significantly
(Z)-methyl 3...Potential thrombin inhibitionStructure suggests similar activity; further studies required

Scientific Research Applications

Pharmacological Applications

  • Anticoagulant Therapy
    • The compound is primarily recognized as a prodrug of dabigatran, an oral direct thrombin inhibitor. It is used to prevent and treat thromboembolic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE). Clinical studies have demonstrated its efficacy in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation .
  • Mechanism of Action
    • As a direct thrombin inhibitor, it works by binding to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This mechanism helps in maintaining blood fluidity and reducing the risk of clot-related complications .
  • Prodrug Characteristics
    • The compound's prodrug nature allows for improved bioavailability and absorption compared to its active form. It undergoes metabolic conversion in the liver to produce dabigatran, enhancing its therapeutic profile and patient compliance due to its oral administration route .

Clinical Trials

  • Several clinical trials have evaluated the safety and efficacy of dabigatran etexilate in various patient populations. For instance, a pivotal trial demonstrated that patients receiving dabigatran had lower rates of major bleeding compared to those on traditional vitamin K antagonists .

Comparative Studies

  • Research comparing dabigatran etexilate with other anticoagulants like warfarin has shown that it offers similar or superior efficacy with a more favorable safety profile. Meta-analyses have indicated that dabigatran is associated with a lower incidence of intracranial hemorrhage .

Comparison with Similar Compounds

Ethyl Ester Analog

Ethyl 3-(2-((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS: 211915-06-9) differs by replacing the methyl ester with an ethyl ester, resulting in a molecular formula of C₃₄H₄₁N₇O₅ and a molecular weight of 627.73 g/mol .

  • No (Z/E)-configuration is specified, suggesting possible stereochemical variability. Similar bioactivity profiles are expected, but pharmacokinetic properties (e.g., metabolic stability) may vary due to ester hydrolysis rates .

Pyridazine-Based Compounds (I-Series)

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) share structural motifs with the target compound but differ in core heterocycles :

  • I-6230 : Replaces the benzo[d]imidazole with a pyridazine ring and lacks the hexyloxycarbonylcarbamimidoyl group.
  • Bioactivity : Pyridazine derivatives are reported in receptor-binding assays, but their affinity for benzoimidazole-specific targets (e.g., kinases) is likely reduced due to altered π-π stacking interactions .

Methylofuran and MFR-a Cofactors

  • Structural Overlap : Both contain formylated or carbamimidoyl-modified aromatic rings.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Predicted)
Target Compound (Z)-Methyl Ester 1408238-39-0 C₃₃H₃₈N₆O₆ 614.69 Benzo[d]imidazole, pyridin-2-yl, hexyloxycarbonylcarbamimidoyl, (Z)-methyl ester 3.8
Ethyl Ester Analog 211915-06-9 C₃₄H₄₁N₇O₅ 627.73 Benzo[d]imidazole, pyridin-2-yl, hexyloxycarbonylcarbamimidoyl, ethyl ester 4.1
I-6230 - C₂₂H₂₂N₄O₂ 374.44 Pyridazin-3-yl, ethyl ester, phenethylamino 2.9

Table 2: Bioactivity Hypotheses

Compound Proposed Mechanism Evidence Source
Target (Z)-Methyl Ester Kinase inhibition via benzoimidazole core Structural analogy to kinase inhibitors
I-6230 GPCR modulation via pyridazine ring Receptor-binding assays
Methylofuran One-carbon transfer in methanogens Biochemical studies

Research Findings and Implications

  • Structural Similarity : The target compound shares a Tanimoto coefficient >0.7 with its ethyl ester analog, indicating high similarity in molecular fingerprints, but <0.4 with pyridazine-based I-series compounds due to divergent heterocycles .
  • Stereochemical Impact: The (Z)-configuration may enhance target binding by aligning the methyl ester optimally with hydrophobic pockets in enzymes, a feature absent in non-stereospecified analogs .
  • Metabolic Stability : The hexyloxycarbonyl group likely slows esterase-mediated hydrolysis compared to shorter-chain derivatives, improving half-life in vivo .

Preparation Methods

Condensation-Cyclization Strategy Using CDI-Mediated Coupling

The most widely documented approach begins with ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (Formula-7), synthesized via Fe-mediated reduction of ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate (Formula-6). Iron powder in tetrahydrofuran (THF)/water with acetic acid achieves >95% conversion, avoiding Pd-C catalyst poisoning. Subsequent condensation with 2-(4-cyanophenylamino)acetic acid employs 1,1'-carbonyldiimidazole (CDI) in THF to activate the carboxylic acid, forming an imidazolide intermediate. This reacts with Formula-7 at 20–30°C for 16 hours, yielding ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate mesylate (Formula-10).

Critical Parameters:

  • Solvent System : THF enables high solubility of CDI and intermediates, but post-reaction solvent exchange to acetic acid is necessary for cyclization.

  • Temperature Control : Maintaining ≤30°C prevents epimerization at the benzimidazole stereocenter.

Carbamimidoylation and Esterification

Formula-10 undergoes carbamimidoylation using ammonium carbonate in ethanol, introducing the amidine moiety. Subsequent reaction with n-hexyl chloroformate in THF/water at pH 9–10 (K2CO3) installs the hexyloxycarbonyl group, affording the target compound.

Yield Optimization :

  • Ammonium Carbonate Stoichiometry : A 3:1 molar excess ensures complete conversion of the nitrile to amidine.

  • Esterification Catalyst : Anhydrous conditions with molecular sieves improve hexyl chloroformate reactivity, achieving 85–90% yield.

Comparative Analysis of Methodologies

Patent Routes vs. Academic Protocols

Patent WO2013150545A2 and Der Pharma Chemica’s improved process prioritize industrial scalability, substituting chromatographic purification with recrystallization (Table 1). In contrast, academic methods focus on novel catalysts (e.g., Zn(OTf)3) but lack data on multigram synthesis.

Table 1: Industrial vs. Academic Synthesis Parameters

ParameterPatent WO2013150545A2Der Pharma ChemicaAcademic (Zn(OTf)3)
CatalystCDICDIZn(OTf)3
PurificationRecrystallization (EtOAc)Filtration (Hyflow)Column Chromatography
Max. Batch Size (g)1005005
Overall Yield (%)687278

Impurity Profiling and Control

The mesylate salt of Formula-10 often contains ≤0.5% of des-methyl impurity due to incomplete N-methylation. Controlled recrystallization from ethyl acetate reduces this to <0.1%.

Mechanistic Insights and Side Reactions

CDI-Mediated Activation Mechanism

CDI reacts stoichiometrically with 2-(4-cyanophenylamino)acetic acid, forming an acyl imidazolide that undergoes nucleophilic attack by the primary amine of Formula-7 (Figure 2). Excess CDI (1.2 equiv) suppresses dimerization of the carboxylic acid.

Competing Pathways in Carbamimidoylation

Ammonium carbonate may hydrolyze the ethyl ester if reaction pH exceeds 9.5, necessitating buffered conditions (pH 8.5–9.0).

Scale-Up Challenges and Solutions

Solvent Recovery and Recycling

THF and ethyl acetate are recovered via distillation (≥90% efficiency), reducing process costs.

Waste Stream Management

Iron sludge from the reduction step is treated with NaHCO3 to neutralize residual acetic acid, yielding non-hazardous FeCO3.

Alternative Synthetic Approaches

Solid-Phase Synthesis

Silica-supported reagents reduce reaction times but are impractical for large-scale API synthesis due to low throughput.

Q & A

Q. What are the typical synthetic routes for preparing (Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate?

The compound is synthesized via multi-step reactions. A key intermediate, ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate, undergoes conversion using N-acetyl cysteine in ethanol under ammonia (25°C) to yield the target compound . Similar methods for benzimidazole derivatives involve coupling reactions with substituted phenyl groups, often catalyzed by Pd or Cu in solvents like DMF or THF .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Essential techniques include:

  • 1H/13C-NMR : To confirm substituent positions and stereochemistry (e.g., Z-configuration).
  • IR spectroscopy : Identifies functional groups like carbamimidoyl (C=NH) and hexyloxycarbonyl (C=O).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • Elemental analysis : Ensures purity by matching calculated vs. experimental C/H/N ratios .

Q. What solubility challenges arise during in vitro assays, and how can they be mitigated?

The compound’s hydrophobic benzimidazole core and hexyloxycarbonyl group limit aqueous solubility. Strategies include:

  • Co-solvents : Use DMSO or PEG-400 (<5% v/v) to enhance dissolution.
  • Salt formation : Introduce sulfonate or hydrochloride salts via reaction with H2SO4 or HCl .

Advanced Research Questions

Q. How can reaction conditions be optimized for the final coupling step to improve yield and stereoselectivity?

Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side products by controlling residence time and mixing efficiency . Statistical modeling (e.g., response surface methodology) identifies optimal parameters, such as 60°C in THF with Pd(OAc)2 .

Q. What structural modifications enhance target binding affinity while maintaining metabolic stability?

Structure-activity relationship (SAR) studies suggest:

  • Pyridin-2-yl group : Critical for π-π stacking with hydrophobic enzyme pockets.
  • Hexyloxycarbonyl chain : Longer alkyl chains improve membrane permeability but may reduce solubility.
  • Carbamimidoyl moiety : Replace with amidine or guanidine to modulate basicity and hydrogen-bonding .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of similar benzimidazoles reveals binding poses. For instance, the compound’s benzo[d]imidazole core aligns with ATP-binding sites in kinases, while the pyridin-2-yl group stabilizes interactions via hydrophobic contacts . MD simulations (100 ns) assess stability under physiological conditions .

Q. How should researchers address contradictory NMR data indicating unexpected stereoisomers?

  • Repeat synthesis : Verify reaction conditions (e.g., Z/E isomerization under high heat).
  • 2D-NMR (NOESY/ROESY) : Resolve spatial proximity of substituents to confirm stereochemistry.
  • Chiral HPLC : Separate isomers and quantify ratios .

Methodological Guidance for Data Contradictions

Resolving discrepancies between in vitro potency and in vivo efficacy:

  • Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal incubation) and tissue distribution.
  • Metabolite identification : LC-MS/MS detects oxidative metabolites from cytochrome P450 enzymes that may reduce activity .

Interpreting conflicting IC50 values across enzyme inhibition assays:

  • Assay standardization : Use consistent ATP concentrations (1–10 µM) and buffer pH (7.4).
  • Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

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